4-Hydroxy nebivolol hydrochloride

Endothelial Function Vasodilation Nitric Oxide

4-Hydroxy nebivolol hydrochloride is the principal CYP2D6‑derived active metabolite of nebivolol. Unlike the parent drug, it independently drives NO‑mediated vasodilation (330–350 nM peak NO at 50 µM in HUVECs) and exhibits up to 15‑fold exposure differences between CYP2D6 poor and extensive metabolizers. Relying on nebivolol or another β‑blocker standard will misrepresent systemic β‑blockade exposure and pharmacodynamic profiles. This ≥98% diastereomeric mixture is essential for accurate LC‑MS/MS bioanalysis, pharmacokinetic modelling, impurity profiling, and ANDA stability‑indicating method validation.

Molecular Formula C22H26ClF2NO5
Molecular Weight 457.9 g/mol
Cat. No. B1192097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy nebivolol hydrochloride
Synonyms4-hydroxy Nebivolol HCl
Molecular FormulaC22H26ClF2NO5
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl
InChIInChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H
InChIKeyZZKGIERYWWBAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Nebivolol Hydrochloride: Active Metabolite Reference Standard for β-Blocker Research and Analytical Method Development


4-Hydroxy nebivolol hydrochloride (CAS: 2717115-85-8; also 178383-76-1 for hydrate) is the primary active hydroxylated metabolite of the third-generation β₁-adrenergic receptor antagonist nebivolol [1]. This metabolite is generated via cytochrome P450 2D6 (CYP2D6)-mediated hydroxylation of the parent drug and retains significant β-blocking activity . It is routinely supplied as a mixture of diastereomers and is utilized as an analytical reference standard for pharmaceutical quality control, bioanalytical method validation, and pharmacokinetic studies .

Why 4-Hydroxy Nebivolol Hydrochloride Cannot Be Replaced by Generic Nebivolol or Other Beta-Blockers


Substituting 4-hydroxy nebivolol hydrochloride with the parent drug nebivolol or another β-blocker compromises both analytical accuracy and pharmacological interpretation. As the active metabolite formed via polymorphic CYP2D6 metabolism, 4-hydroxy nebivolol is essential for quantifying true systemic β-blockade exposure in pharmacokinetic studies; parent drug concentrations alone are insufficient [1]. Furthermore, 4-hydroxy nebivolol hydrochloride directly enhances endothelial nitric oxide (NO) release—a vasodilatory effect not shared by nebivolol or other β-blockers such as metoprolol [2]. Using an incorrect standard or failing to account for this metabolite in analytical workflows will produce erroneous pharmacokinetic parameters and misrepresent the drug's pharmacodynamic profile [3].

Quantitative Comparative Evidence for 4-Hydroxy Nebivolol Hydrochloride: Differentiated Activity, Metabolism, and Analytical Utility


Direct Endothelial NO Release Enhancement: 4-Hydroxy Nebivolol vs. Parent Nebivolol

In human umbilical vein endothelial cells (HUVECs), acute exposure to 4-hydroxy nebivolol at 50 µM induced peak nitric oxide (NO) release of approximately 330–350 nM, whereas nebivolol did not produce comparable NO elevation in the same assay system [1]. This demonstrates a distinct vasodilatory mechanism independent of β₁-adrenergic blockade. This effect is concentration-dependent and observable at concentrations as low as 250 nM [2].

Endothelial Function Vasodilation Nitric Oxide

CYP2D6-Dependent Pharmacokinetic Variability: 15-Fold Exposure Difference Between Poor and Extensive Metabolizers

In a clinical study of 43 healthy volunteers receiving a single 5 mg oral dose of nebivolol, the exposure to the parent drug nebivolol was 15-fold greater in CYP2D6 poor metabolizers (PMs) compared to extensive metabolizers (EMs), as determined by AUC metabolic ratio of nebivolol/4-OH-nebivolol [1]. This phenotype-dependent variability underscores the necessity of measuring the active metabolite 4-hydroxy nebivolol to accurately assess systemic β-blockade exposure.

Pharmacogenomics CYP2D6 Bioavailability

Impact of CYP2D6 Inhibition on 4-Hydroxy Nebivolol Pharmacokinetics: Fluvoxamine Co-administration Increases Cmax and AUC

Co-administration of the CYP2D6 inhibitor fluvoxamine (100 mg/day) with nebivolol (5 mg single dose) significantly increased the Cmax of the active metabolite 4-hydroxy nebivolol from 0.680 ± 0.220 ng/mL to 0.960 ± 0.290 ng/mL and the AUC0-∞ from 17.6 ± 20.1 ng*h/mL to 25.5 ± 29.9 ng*h/mL in healthy volunteers [1]. This demonstrates that 4-hydroxy nebivolol exposure is sensitive to CYP2D6 modulation and must be monitored in interaction studies.

Drug-Drug Interaction CYP2D6 Inhibition Pharmacokinetics

Analytical Reference Standard Purity and Regulatory Compliance for Pharmaceutical Quality Control

4-Hydroxy nebivolol hydrochloride is supplied as a fully characterized mixture of diastereomers with a purity of ≥98% and is compliant with regulatory guidelines for use as a reference standard in ANDA submissions and commercial production of nebivolol . It enables traceability against USP or EP pharmacopeial standards for nebivolol impurity profiling and analytical method validation [1].

Analytical Method Validation Quality Control Reference Standard

Optimal Use Cases for 4-Hydroxy Nebivolol Hydrochloride in Research and Analytical Settings


Pharmacokinetic and Drug-Drug Interaction Studies Involving Nebivolol

4-Hydroxy nebivolol hydrochloride is essential as an analytical reference standard for LC-MS/MS quantification of the active metabolite in plasma samples. Given the 15-fold exposure difference between CYP2D6 PMs and EMs [1] and the 41–45% increase in Cmax/AUC upon CYP2D6 inhibition [2], accurate metabolite measurement is critical. This standard ensures method validation and accurate determination of pharmacokinetic parameters.

Endothelial Function and Nitric Oxide Signaling Research

Researchers investigating β-blocker pleiotropic effects can use 4-hydroxy nebivolol hydrochloride as a tool compound to study NO-dependent vasodilation. At 50 µM, it induces 330–350 nM peak NO release in HUVECs, an effect absent with nebivolol [3]. This makes it valuable for dissecting β₁-adrenoceptor-independent cardioprotective mechanisms.

Pharmaceutical Quality Control and Impurity Profiling

For generic drug manufacturers developing nebivolol formulations, 4-hydroxy nebivolol hydrochloride (mixture of diastereomers, ≥98% purity) is used as a reference standard for impurity testing, stability-indicating method validation, and ANDA submissions . It supports compliance with USP/EP monograph requirements and ensures batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy nebivolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.